![molecular formula C8H19NO7S2 B12570602 2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) CAS No. 184697-24-3](/img/structure/B12570602.png)
2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is characterized by the presence of sulfonic acid groups, which impart significant acidity and reactivity to the molecule. This compound is used in various scientific and industrial applications due to its ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxyamine derivative with a sulfonic acid precursor. The reaction conditions often include the use of solvents such as water or organic solvents, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) exerts its effects involves its ability to donate protons (H+) due to the presence of sulfonic acid groups. This proton donation capability makes it a strong acid and allows it to participate in acid-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid): This compound has a similar structure but different functional groups, leading to distinct reactivity and applications.
Triacrylic acid, triester with 2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] tripropionate: Another related compound with different functional groups and industrial uses.
Uniqueness
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) is unique due to its strong acidity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
184697-24-3 |
|---|---|
Molecular Formula |
C8H19NO7S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[hydroxy-(2-methyl-3-sulfopropyl)amino]-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C8H19NO7S2/c1-7(5-17(11,12)13)3-9(10)4-8(2)6-18(14,15)16/h7-8,10H,3-6H2,1-2H3,(H,11,12,13)(H,14,15,16) |
InChI Key |
RDMACHHQGUMEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)CS(=O)(=O)O)O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)

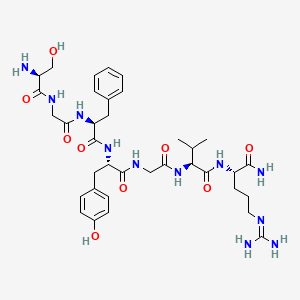
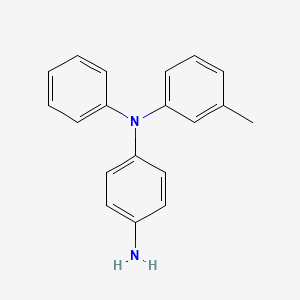
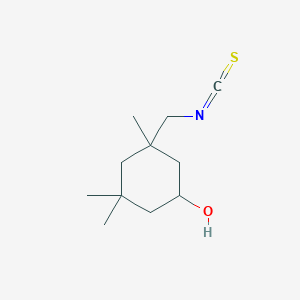
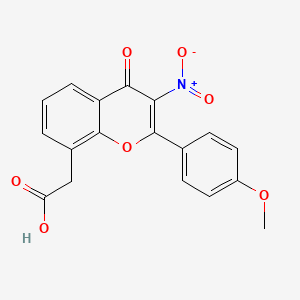
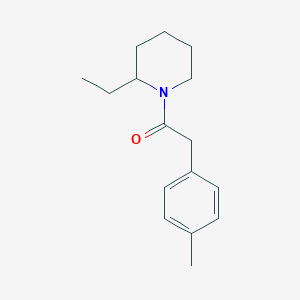



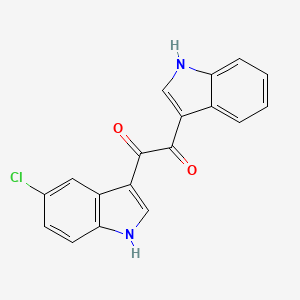
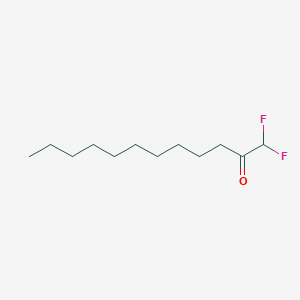
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
